molecular formula C28H29N3O B4730357 (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B4730357
M. Wt: 423.5 g/mol
InChI Key: NHVSDJAFDFDTJJ-PCLIKHOPSA-N
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Description

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Adamantyl Pyrazole: The starting material, 1-adamantyl bromomethyl ketone, undergoes a reaction with hydrazine hydrate to form 1-(1-adamantyl)-1H-pyrazole.

    Synthesis of the Propenamide: The pyrazole derivative is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl or pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Biological Studies: Used in studies involving enzyme inhibition, particularly cyclooxygenase enzymes.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory prostaglandins. The adamantyl group enhances the compound’s stability and bioavailability, while the pyrazolyl group contributes to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ADAMANTYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • 1-(1-ADAMANTYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its combination of adamantyl and pyrazolyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

(E)-N-[1-(1-adamantyl)pyrazol-3-yl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O/c32-27(25(24-9-5-2-6-10-24)16-20-7-3-1-4-8-20)29-26-11-12-31(30-26)28-17-21-13-22(18-28)15-23(14-21)19-28/h1-12,16,21-23H,13-15,17-19H2,(H,29,30,32)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVSDJAFDFDTJJ-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C(=CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)/C(=C/C5=CC=CC=C5)/C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
Reactant of Route 4
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
Reactant of Route 5
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
Reactant of Route 6
(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

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